1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene
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Overview
Description
1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, isopropoxy, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the bromine and chlorine atoms. The isopropoxy and methoxy groups can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds with target molecules, while the isopropoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene can be compared with other halogenated aromatic ethers such as:
1-Bromo-4-methoxybenzene: Lacks the chlorine and isopropoxy groups, making it less versatile in certain reactions.
1-Chloro-2-isopropoxy-4-methoxybenzene: Lacks the bromine atom, which may affect its reactivity and applications.
1-Bromo-3-chloro-4-methoxybenzene: Lacks the isopropoxy group, which can influence its solubility and interaction with other molecules.
The presence of multiple functional groups in this compound makes it unique and valuable for various chemical and biological applications.
Properties
Molecular Formula |
C10H12BrClO2 |
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Molecular Weight |
279.56 g/mol |
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-6(2)14-10-7(11)4-5-8(13-3)9(10)12/h4-6H,1-3H3 |
InChI Key |
ODKXBWQBWVSCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1Cl)OC)Br |
Origin of Product |
United States |
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